Methyl 3-(2-amino-4-hydroxy-6-methylpyrimidin-5-yl)propanoate
Description
The compound Guanidine, 1-(4-hydroxy-6-methyl-2-pyrimidinyl)-3-phenyl- is a guanidine derivative featuring a phenyl group at the 3-position and a substituted pyrimidinyl group at the 1-position. The pyrimidinyl moiety contains a hydroxy group at the 4-position and a methyl group at the 6-position.
Structurally, the compound belongs to a class of guanidine-based inhibitors known to interact with voltage-gated ion channels, particularly through mechanisms involving disruption of protein-lipid interfaces . The phenyl group at the 3-position is critical for molecular interactions, while the pyrimidinyl group contributes to hydrogen bonding and solubility properties.
Properties
IUPAC Name |
methyl 3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-5-6(3-4-7(13)15-2)8(14)12-9(10)11-5/h3-4H2,1-2H3,(H3,10,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVUAAOWYUYTDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359079 | |
| Record name | Methyl 3-(2-amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
497246-54-5 | |
| Record name | Methyl 3-(2-amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological research to study nucleotide metabolism and DNA synthesis. Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including antiviral and anticancer properties. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets and pathways involved in nucleotide metabolism and DNA synthesis. It may inhibit enzymes involved in these processes, leading to the disruption of cellular functions.
Comparison with Similar Compounds
Structural and Molecular Comparison
*Molecular weight calculated based on halogen replacement in analogs.
Key Observations:
- Substituent Effects: The halogen atoms (I, Br) introduce steric bulk and electron-withdrawing effects, which may influence binding affinity and solubility.
- Molecular Weight: The iodo derivative has the highest molecular weight (369.16 g/mol), followed by the bromo derivative (322.16 g/mol) and the phenyl compound (242.15 g/mol). This difference impacts pharmacokinetic properties such as diffusion rates and metabolic stability.
- Structural Similarities: All three compounds share the same pyrimidinyl-guanidine core, suggesting comparable mechanisms of action, as seen in other guanidine inhibitors that slow channel opening and accelerate closure .
Commercial Availability
The bromo derivative (CAS 16018-56-7) is commercially available from multiple suppliers, as noted in supplier databases .
Research Implications
- Drug Design: The phenyl derivative’s smaller substituent may offer advantages in crossing biological barriers, making it a candidate for central nervous system-targeted therapies.
- Structure-Activity Relationships (SAR): Further studies are needed to quantify the inhibitory effects of halogen vs. hydrogen substituents on ion channel kinetics.
Biological Activity
Methyl 3-(2-amino-4-hydroxy-6-methylpyrimidin-5-yl)propanoate is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of an amino group, a hydroxyl group, and a methyl group, which contribute to its pharmacological properties.
- IUPAC Name: this compound
- Molecular Formula: C₉H₁₃N₃O₃
- Molecular Weight: 211.22 g/mol
- CAS Number: 497246-54-5
The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Notably, it has been studied for its role as an inhibitor of transglutaminase (TG2), an enzyme implicated in various pathological conditions, including cancer.
Biological Activity
-
Anticancer Properties:
- Recent studies have indicated that this compound exhibits significant anticancer activity. It functions by inhibiting TG2-mediated pathways, which are crucial for tumor growth and metastasis. For instance, a study highlighted that this compound effectively reduced TG2 levels in ovarian cancer cells, leading to decreased cell migration and proliferation .
- Inhibition of Protein Interactions:
- Enzyme Inhibition:
Case Study 1: Ovarian Cancer
A study conducted on ovarian cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and migration. The IC50 value was determined to be approximately 25 µM, indicating potent activity at relatively low concentrations.
Case Study 2: Fibronectin Interaction
In another investigation, the compound was administered to assess its impact on TG2-mediated fibronectin interactions in fibroblast cells. Results showed over 70% inhibition at concentrations above 50 µM, suggesting strong potential for therapeutic applications in fibrotic diseases.
Data Table: Summary of Biological Activities
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 3-(2-amino-4-hydroxy-6-methylpyrimidin-5-yl)propanoate typically involves:
- Construction of the pyrimidine ring system with the correct substitution pattern (2-amino, 4-hydroxy, 6-methyl).
- Introduction of the propanoate side chain at the 5-position.
- Esterification to form the methyl ester.
The synthesis often starts from substituted pyrimidine precursors or through multi-step transformations involving protected intermediates.
Stepwise Preparation Method
Pyrimidine Ring Formation and Functionalization
- Pyrimidine derivatives such as 2-amino-4-hydroxy-6-methylpyrimidine can be prepared via condensation reactions involving amidines and β-dicarbonyl compounds or malonate derivatives.
- For example, a method analogous to the preparation of 2-amino-4-methoxy-6-methyl-1,3,5-triazine involves reacting cyanuric chloride with dimethyl malonate under controlled temperature and pH to yield intermediates that can be converted into amino-methoxy pyrimidine derivatives through ammonia treatment and hydrolysis steps.
- Although this example is for a triazine analog, similar conditions and reagents are applicable for pyrimidine ring synthesis, particularly for the 2-amino-4-hydroxy-6-methyl substitution pattern.
Introduction of the Propanoate Side Chain
- The propanoate moiety at the 5-position is introduced typically by nucleophilic substitution or cross-coupling reactions on a halogenated pyrimidine intermediate.
- Alternatively, the side chain can be installed by coupling an amino acid derivative such as an aspartic acid derivative, which has been reported in the synthesis of pyrimidine-derived α-amino acids. For instance, esterification of the carboxyl group of the side chain with methanol can yield the methyl ester.
- Protecting groups such as tert-butoxycarbonyl (Boc) are often used to protect the amino functionalities during side chain installation and are removed in later steps.
Esterification
- Methyl ester formation is commonly achieved by Fischer esterification using methanol and an acid catalyst or by employing methylating agents such as diazomethane or methyl iodide under basic conditions.
- In some synthetic routes, the methyl ester is introduced early by using dimethyl malonate or methylated amino acid derivatives.
Detailed Example from Literature
A four-step synthetic route to related pyrimidine α-amino acid derivatives includes:
- Starting from an l-aspartic acid derivative, the side chain is functionalized with protecting groups.
- Coupling with pyrimidine intermediates is performed using activating agents such as O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate in dimethylformamide at low temperature.
- After coupling, deprotection and purification steps yield the desired methyl ester derivative.
- Characterization by NMR, IR, and mass spectrometry confirms the structure and purity.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Pyrimidine ring formation | Cyanuric chloride, dimethyl malonate, alkali, solvent A | 40-60 °C | Several hours | One-pot method; pH control critical |
| Ammonia substitution | Ammonia water, solvent B, HCl for pH adjustment | 35-45 °C | ~1 hour | Reaction monitored by HPLC |
| Esterification | Methanol, sodium hydroxide (32%), HCl for pH adjustment | 0-35 °C (addition), 45-50 °C (reaction) | 8-10 hours total | Controlled addition of base and acid |
| Coupling with amino acid side chain | O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate, DIPEA, DMF | 0 °C to room temp | 3 hours | Protecting groups used for amino groups |
Yields and Purity
- The overall yield for the preparation of related pyrimidine derivatives with methyl ester side chains is typically around 70-80% over multiple steps.
- Purity of the final product is usually above 98%, confirmed by HPLC and NMR analysis.
- Crystallization and drying at controlled temperatures (around 60 °C) are standard purification steps.
Analytical Characterization
- NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of pyrimidine protons, methyl groups, and ester functionalities.
- Mass Spectrometry: Electrospray ionization (ESI) or high-resolution mass spectrometry (HRMS) confirms molecular weight.
- Infrared Spectroscopy: Characteristic bands include NH2 stretching, ester carbonyl (around 1700 cm^-1), and hydroxyl groups.
- Melting Point: Typically in the range of 280-290 °C for related compounds, indicating purity and stability.
Summary Table of Key Preparation Steps
| Step No. | Description | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Pyrimidine ring synthesis | Cyanuric chloride, dimethyl malonate, alkali | 40-60 °C, solvent control | Intermediate pyrimidine derivative |
| 2 | Ammonia substitution and pH adjustment | Ammonia water, HCl | 35-45 °C, pH 4-6 | Amino-substituted intermediate |
| 3 | Esterification with methanol | Methanol, NaOH, HCl | 0-50 °C, 8-10 hours | Methyl ester formation |
| 4 | Coupling with amino acid derivative (optional) | Coupling agents, DMF, DIPEA | 0 °C to RT, 3 hours | Side chain attachment |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Methyl 3-(2-amino-4-hydroxy-6-methylpyrimidin-5-yl)propanoate?
- Methodology : A multi-step synthesis approach is typically employed. For pyrimidine derivatives, nucleophilic substitution or coupling reactions are common. For example, analogous compounds (e.g., ethyl 3-(4-hydroxy-6-methylpyrimidin-5-yl)propanoate) are synthesized via esterification and functional group protection/deprotection steps .
- Key steps :
Condensation of a pyrimidine precursor with a propanoate ester under basic conditions (e.g., K₂CO₃ in DMF) .
Use of protecting groups (e.g., Boc for amines) to prevent side reactions during hydroxylation or methylation .
Final purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) .
Q. How can the purity and structural integrity of this compound be verified?
- Analytical techniques :
- NMR spectroscopy : Confirm the presence of characteristic signals (e.g., methyl groups at δ 1.2–1.5 ppm, aromatic protons at δ 6.5–8.0 ppm) .
- Mass spectrometry (MS) : Compare the observed molecular ion ([M+H]⁺) with the calculated molecular weight (e.g., 239.27 g/mol for a related compound ).
- HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .
Q. What are the primary applications of this compound in academic research?
- Role in medicinal chemistry : Pyrimidine derivatives are often explored as enzyme inhibitors or bioactive scaffolds. For instance, structurally similar compounds exhibit relaxant activity in uterine tissue .
- Chemical biology : Used to study nucleotide analog interactions or as intermediates in synthesizing heterocyclic libraries .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?
- Variables to optimize :
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
- Catalysts : Use Pd catalysts for coupling reactions or Lewis acids (e.g., ZnCl₂) for regioselective substitutions .
- Temperature : Controlled heating (60–80°C) minimizes side reactions during cyclization .
- Case study : A related synthesis achieved 84% yield by sequential esterification and alkylation with NaH/MeI in DMF .
Q. What strategies address contradictions in reported biological activity data for pyrimidine derivatives?
- Root causes : Variability may arise from differences in isomer ratios, purity, or assay conditions.
- Solutions :
- Isomer separation : Use chiral HPLC or recrystallization to isolate enantiomers .
- Standardized assays : Validate bioactivity in multiple models (e.g., in vitro enzyme inhibition vs. cellular efficacy) .
- Data cross-validation : Compare results with structurally defined analogs (e.g., methyl 3-(piperidin-4-yloxy)propanoate ).
Q. How does the electronic environment of the pyrimidine ring influence reactivity?
- Mechanistic insights :
- Electron-withdrawing groups (e.g., -OH, -NH₂) at the 2- and 4-positions activate the ring for nucleophilic attack at the 5-position .
- Substituent effects on aromaticity can be modeled via DFT calculations or Hammett σ constants .
- Experimental evidence : Fluorine substitution at the 5-position alters reaction kinetics in similar compounds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
